3-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one

Catalog No.
S12012916
CAS No.
M.F
C21H25NO4
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1,3-ben...

Product Name

3-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one

IUPAC Name

3-[(3-methoxy-4-pentoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C21H25NO4/c1-4-5-6-11-25-19-10-8-16(13-20(19)24-3)14-22-17-12-15(2)7-9-18(17)26-21(22)23/h7-10,12-13H,4-6,11,14H2,1-3H3

InChI Key

ZZZDBQVHSPRPCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O)OC

3-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one is a compound that belongs to the class of benzoxazoles, which are known for their diverse biological activities. This specific compound features a methoxy group and a pentyloxy substituent on the benzyl moiety, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

The molecular formula of this compound is C_{19}H_{25}N_{1}O_{3}, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The structure consists of a benzoxazole ring fused with a substituted benzyl group, which enhances its lipophilicity and may influence its biological interactions.

The chemical reactivity of 3-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one can be characterized by several types of reactions:

  • Nucleophilic Substitution: The presence of the methoxy and pentyloxy groups can facilitate nucleophilic substitution reactions under appropriate conditions.
  • Electrophilic Aromatic Substitution: The aromatic rings in the structure may undergo electrophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: The compound can participate in condensation reactions to form more complex structures or derivatives.

The synthesis of 3-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one typically involves multi-step organic reactions:

  • Formation of the Benzoxazole Ring: This can be achieved through cyclization reactions involving ortho-amino phenols and carboxylic acids or their derivatives.
  • Substitution Reactions: The introduction of methoxy and pentyloxy groups can be accomplished via alkylation or etherification techniques.
  • Final Coupling: The final product is obtained by coupling the benzoxazole intermediate with the appropriate benzyl derivative.

Detailed synthetic pathways can vary based on starting materials and desired purity levels.

The potential applications of 3-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one include:

  • Pharmaceutical Development: Due to its possible biological activities, it could serve as a lead compound for drug development targeting infectious diseases or cancers.
  • Material Science: Its unique chemical structure may allow it to be used in creating novel materials with specific properties.
  • Research Tools: This compound could be used in biological assays to study the mechanisms of action related to its biological effects.

Interaction studies are crucial for understanding how 3-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one interacts with biological systems. These studies might include:

  • Protein Binding Studies: Assessing how well the compound binds to various proteins can provide insight into its pharmacokinetics.
  • Receptor

Several compounds share structural similarities with 3-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
2-(4-Methoxyphenyl)-5-methylbenzoxazoleMethoxy group on phenylKnown for potent anticancer activity
6-MethylbenzoxazoleSimplified structureExhibits antimicrobial properties
4-(Pentyloxy)benzoic acidCarboxylic acid functionalityUsed in drug formulation
7-MethoxyquinolineQuinoline core with methoxyDisplays neuroprotective effects

These compounds highlight the diversity within the benzoxazole family while showcasing the unique substituents present in 3-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one that may influence its biological activity and applications.

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Exact Mass

355.17835828 g/mol

Monoisotopic Mass

355.17835828 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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